molecular formula C15H18ClN3O2 B2989403 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide CAS No. 477711-44-7

2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No. B2989403
CAS RN: 477711-44-7
M. Wt: 307.78
InChI Key: HFTBFKVCQMSBJP-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide” is a chemical compound with the molecular formula C15H18ClN3O2 and a molecular weight of 307.78 . It is a derivative of phenoxy acetamide .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . For instance, compound (10) was converted to corresponding phenoxy acid (11) on hydrolysis, and finally, this was coupled with 2-amino-4-(4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish compound (13) .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide” is based on its molecular formula C15H18ClN3O2 . Further details about its structure are not available from the current search results.

Scientific Research Applications

Herbicide Action and Plant Biology

  • Chloroacetamides, such as alachlor and metazachlor, are selective herbicides used for controlling annual grasses and broad-leaved weeds in various crops. These compounds inhibit fatty acid synthesis in plants, showcasing a specific biochemical interaction that could be related to the study of similar chloroacetamide derivatives in agricultural sciences (Weisshaar & Böger, 1989).

Coordination Chemistry and Antioxidant Activity

  • Novel coordination complexes of pyrazole-acetamide derivatives have been synthesized, demonstrating the utility of such compounds in developing materials with specific structural and functional properties. These complexes exhibit significant antioxidant activity, which may have implications for designing compounds with potential therapeutic applications (Chkirate et al., 2019).

Chemical Reactivity and Synthesis

  • The reactivity of chloroacetamide derivatives in chemical syntheses, such as the acid-catalyzed heterolysis of a pyrazol α-chloroacetanilide derivative, highlights their potential as intermediates in organic synthesis. These reactions can lead to the formation of novel compounds, expanding the toolbox for chemical synthesis (Rouchaud et al., 2010).

Radiosynthesis and Metabolic Studies

  • Chloroacetanilide derivatives have been used in radiosynthesis, providing high specific activity compounds for studying metabolism and mode of action. Such studies are crucial for understanding the environmental fate and biological interactions of herbicides (Latli & Casida, 1995).

Future Directions

The future directions for “2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide” could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-11-13(8-9-17-14(20)10-16)15(19(2)18-11)21-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTBFKVCQMSBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNC(=O)CCl)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide

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